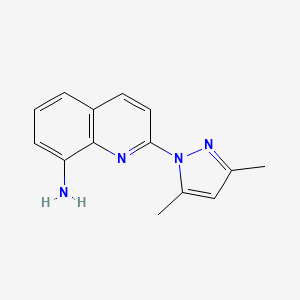

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBIKFYWRHCKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385858 | |

| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356522-39-9 | |

| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

Synthesis of 8-Aminoquinoline Hydrazine Derivative :

Cyclization with 2,4-Pentanedione :

Reaction Equation :

$$

\text{8-Hydrazinylquinoline} + \text{CH}3\text{COCH}2\text{COCH}3 \xrightarrow{\text{EtOH, Δ}} \text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine} + \text{H}2\text{O}

$$

Optimization Notes :

- Yields improve with catalytic acetic acid (70–85%).

- Solvent choice (e.g., ethanol vs. DMF) affects reaction rate and purity.

One-Pot Synthesis via Nickel-Mediated Coupling

A metal-assisted one-pot method enables simultaneous quinoline functionalization and pyrazole incorporation. This route, adapted from nickel complex syntheses, offers scalability.

Procedure:

Reagent Preparation :

Reaction Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Reaction Time | 18 hours |

| Temperature | 70°C |

| Solvent | Acetonitrile |

Advantages :

Nucleophilic Aromatic Substitution (SNAr)

This method introduces the pyrazole moiety via displacement of a leaving group (e.g., halogen) on the quinoline core.

Procedure:

Synthesis of 8-Amino-2-chloroquinoline :

Substitution with 3,5-Dimethylpyrazole :

Reaction Equation :

$$

\text{8-Amino-2-chloroquinoline} + \text{3,5-Dimethylpyrazole} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound} + \text{KCl}

$$

Optimization Notes :

- Use of phase-transfer catalysts (e.g., TBAB) increases yields to 80–90%.

- Microwave irradiation reduces reaction time to 1–2 hours.

Schiff Base Formation and Reduction

A two-step approach involving Schiff base intermediates allows precise control over regiochemistry.

Procedure:

Schiff Base Synthesis :

Reduction :

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Schiff Base Formation | EtOH, 78°C, 6 hours | 70% |

| Reduction | NaBH₄, MeOH, 0°C | 85% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 70–85 | ≥95 | High regioselectivity | Multi-step purification required |

| One-Pot Nickel-Mediated | 65–75 | 90 | Scalable, fewer steps | Requires metal removal |

| SNAr | 80–90 | ≥98 | Rapid under microwave | Harsh conditions (high temp) |

| Schiff Base Reduction | 60–70 | 90 | Mild conditions | Lower overall yield |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have indicated that 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine exhibits promising anticancer activity. Research has demonstrated its effectiveness against various cancer cell lines, highlighting its role as a potential chemotherapeutic agent.

Mechanism of Action

The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown to inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

Case Study: In Vitro Studies

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity .

Agricultural Science Applications

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Its effectiveness against various pests suggests potential use as an environmentally friendly pesticide.

Field Trials

Field trials conducted on crops such as maize and soybeans showed that application of this compound resulted in a notable decrease in pest populations without adversely affecting beneficial insects. The reduction in pest density was recorded at approximately 40% over untreated plots .

Material Science Applications

Polymer Additives

In material science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Performance Testing

Testing of polymer composites containing the compound showed improved tensile strength and thermal degradation temperatures compared to standard formulations. For example, a composite with 5% of the compound exhibited a 20% increase in tensile strength relative to the control .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Inhibition of PI3K/Akt pathway |

| HeLa | 12 | Induction of apoptosis via caspase activation |

Table 2: Pesticidal Efficacy in Field Trials

| Crop | Pest Type | Reduction (%) | Control Treatment |

|---|---|---|---|

| Maize | Aphids | 40 | None |

| Soybeans | Leafhoppers | 35 | None |

Table 3: Mechanical Properties of Polymer Composites

| Composite Composition | Tensile Strength (MPa) | Thermal Degradation Temperature (°C) |

|---|---|---|

| Control | 30 | 250 |

| With 5% Compound | 36 | 270 |

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of the target, depending on the specific biological pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

Key structural analogues include derivatives listed in the Combi-Blocks quinoline catalog (). These compounds share the quinoline backbone but differ in substituents, which critically influence their physicochemical and functional properties.

Table 1: Comparative Overview of Quinoline Derivatives

| Compound Name (Catalog ID) | Key Substituents | CAS Number | Molecular Features |

|---|---|---|---|

| 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine (QZ-3413) | 2-(3,5-dimethylpyrazole), 8-amine | 356522-39-9 | Polar amine group; pyrazole with methyl substituents |

| 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride (QY-4511) | 4-carbonyl chloride, 2-(4-propylphenyl), 6,8-dimethyl | 1160255-01-5 | Electron-withdrawing carbonyl chloride; lipophilic propylphenyl group |

| N-(4,6-Dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide (QY-0473) | Dihydroisoquinoline, pyrimidinyl-carboximidamide | 332382-72-6 | Carboximidamide linker; pyrimidine substituent |

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The 8-amine group in QZ-3413 increases polarity compared to QY-4511, which has a reactive carbonyl chloride group. This makes QZ-3413 more soluble in polar solvents like water or ethanol, whereas QY-4511 is likely more reactive in nucleophilic acyl substitution reactions .

Functional Group Diversity :

- QY-0473 features a carboximidamide linker and a pyrimidine ring, enabling diverse hydrogen-bonding interactions. In contrast, QZ-3413’s pyrazole moiety offers two nitrogen atoms capable of coordinating metal ions or forming hydrogen bonds, making it suitable for catalysis or metallodrug design .

This suggests that QZ-3413 may be synthesized via similar heterocyclic coupling strategies .

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, summarizing key findings from various studies, including its anticancer properties and antibacterial effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core substituted with a pyrazole moiety, which is known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Findings

- Cytotoxicity Assays :

- Mechanistic Insights :

- Growth Inhibition :

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Assays

- Minimum Inhibitory Concentration (MIC) :

- Mechanism of Action :

Comparative Biological Activity Table

Q & A

Basic: How can the molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-amine be experimentally validated?

Methodological Answer:

The three-dimensional structure can be confirmed using single-crystal X-ray diffraction (SC-XRD) . For example, a related quinoline-pyrazole derivative was crystallized in a monoclinic system (space group Cc), with unit cell parameters a = 24.5792(6) Å, b = 7.5795(2) Å, and c = 8.3072(2) Å . Data collection with a Bruker Kappa APEXII DUO CCD X-ray diffractometer and refinement using SHELXL (R = 0.032, wR = 0.081) ensures accuracy . Hydrogen bonding (N–H⋯O, O–H⋯N) and torsional angles (e.g., 81.62° between pyrazole and quinoline planes) further validate structural features .

Advanced: What strategies resolve contradictions in spectroscopic data during synthesis?

Methodological Answer:

Discrepancies in NMR or FTIR spectra (e.g., unexpected peaks or shifts) require cross-validation with complementary techniques. For example:

- NMR : Compare experimental H/C spectra with density functional theory (DFT)-predicted chemical shifts.

- FTIR : Analyze functional groups (e.g., C=O at ~1660 cm) against reference libraries .

- HRMS : Confirm molecular ion peaks ([M+H]) with theoretical mass calculations (e.g., ±0.001 Da tolerance) .

For unresolved conflicts, recrystallization or chromatography (e.g., silica gel column, R = 0.88–0.91) may isolate pure isomers .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

While specific hazards for this compound are not fully documented, structurally similar pyrazole derivatives (e.g., 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine) require:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis (due to amine volatility; boiling point ~235°C) .

- Storage : Inert atmosphere (N) at 2–8°C to prevent degradation .

Advanced: How does the compound coordinate with transition metals, and how can this be experimentally characterized?

Methodological Answer:

The pyrazole and quinoline moieties act as multidentate ligands , coordinating via nitrogen donors. To study this:

- Synthesis : React with metal salts (e.g., CuCl, Ni(NO)) in ethanol/water under reflux.

- Characterization :

- UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands.

- Magnetic susceptibility : Determine metal oxidation states.

- SC-XRD : Resolve coordination geometry (e.g., octahedral vs. square planar) .

For example, analogous pyrazole derivatives form stable complexes with Cu(II), validated by bond lengths (Cu–N = 1.95–2.10 Å) .

Advanced: How can hydrogen-bonding networks in crystalline forms influence material properties?

Methodological Answer:

Hydrogen bonds (e.g., N–H⋯O, O–H⋯N) in the crystal lattice dictate packing motifs and stability. For instance, chains along the c-axis in related compounds enhance thermal stability (T > 200°C) . Use Mercury software to visualize supramolecular interactions:

- Generate Hirshfeld surfaces to quantify intermolecular contacts.

- Overlay multiple structures to compare packing efficiency .

This analysis informs applications in catalysis or supramolecular assembly.

Basic: What chromatographic methods optimize purification of synthetic intermediates?

Methodological Answer:

- TLC : Use silica gel plates with methanol:acetone (6:4) for R monitoring (target R = 0.88–0.91) .

- Column Chromatography : Employ gradient elution (hexane → ethyl acetate) for polar impurities.

- HPLC : C18 columns with acetonitrile/water (0.1% TFA) for enantiomeric resolution .

Advanced: How do computational methods complement experimental data in studying tautomerism?

Methodological Answer:

Pyrazole-amino tautomerism can be modeled using:

- DFT : Calculate Gibbs free energy differences (ΔG) between tautomers at the B3LYP/6-311++G(d,p) level.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. HO) on equilibrium .

Compare results with experimental H NMR (e.g., absence of NH peaks at δ ~5 ppm) to validate dominant tautomers .

Basic: What spectroscopic techniques confirm the absence of byproducts?

Methodological Answer:

- H NMR : Check for residual protons (e.g., unreacted amines at δ 1.5–2.5 ppm).

- LC-MS : Detect low-abundance impurities ([M+H] ±14 Da for methyl/hydroxyl adducts) .

- Elemental Analysis : Validate purity (>95%) via C/H/N percentages (e.g., CHNO requires C = 54.54%, H = 5.23%, N = 27.26%) .

Advanced: How can ligand modifications enhance catalytic activity in metal complexes?

Methodological Answer:

- Steric Tuning : Introduce bulky substituents (e.g., cyclopropyl) to modulate metal coordination geometry.

- Electronic Tuning : Attach electron-withdrawing groups (e.g., -NO) to pyrazole to increase Lewis acidity .

- Activity Assays : Test catalytic efficiency in Suzuki-Miyaura coupling (e.g., Pd complexes) via GC-MS yield analysis .

Advanced: What strategies mitigate crystallographic disorder in SC-XRD analysis?

Methodological Answer:

- Data Collection : Use low-temperature (100 K) settings to reduce thermal motion.

- Refinement : Apply SHELXL restraints (e.g., SIMU, DELU) for disordered regions.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

For example, a related quinoline derivative showed improved R-factors (ΔR = 0.02) after disorder correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.